molecular formula C8H14ClNO3 B2518085 (1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride CAS No. 2416217-76-8

(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride

Cat. No.: B2518085
CAS No.: 2416217-76-8
M. Wt: 207.65
InChI Key: FPRKZYXRXCWICT-XRGYYRRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of both amino and hydroxy functional groups in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-1-hydroxyspiro[3 One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance the specificity and potency of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R)-3-Amino-1-hydroxyspiro[33]heptane-3-carboxylic acid;hydrochloride is unique due to the presence of both amino and hydroxy functional groups in a spirocyclic structure

Properties

IUPAC Name

(1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c9-8(6(11)12)4-5(10)7(8)2-1-3-7;/h5,10H,1-4,9H2,(H,11,12);1H/t5-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHIUUSGPIITQN-VJTHFYIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H](C[C@@]2(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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